molecular formula C11H20O5 B8276668 Ethyl hydroxy-(2-isopropoxytetrahydro-3-furanyl)acetate

Ethyl hydroxy-(2-isopropoxytetrahydro-3-furanyl)acetate

Cat. No.: B8276668
M. Wt: 232.27 g/mol
InChI Key: HYMFICVSTYUSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl hydroxy-(2-isopropoxytetrahydro-3-furanyl)acetate is a useful research compound. Its molecular formula is C11H20O5 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-propan-2-yloxyoxolan-3-yl)acetate

InChI

InChI=1S/C11H20O5/c1-4-14-10(13)9(12)8-5-6-15-11(8)16-7(2)3/h7-9,11-12H,4-6H2,1-3H3

InChI Key

HYMFICVSTYUSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1OC(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1 L round button flask, titanium tetrachloride (17.83 mmoles; 1.96 mL; 3.38 g) was dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) at room temperature. Then titanium tetra(isopropoxide) (17.83 mmoles; 5.28 mL; 5.07 g) dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) was added dropwise at room temperature. After a 1 hour stirring period, ethyl glyoxalate (1.1 equiv; 39.24 mmoles; 3.55 mL; 4.0 g) free of toluene, dissolved in dichloromethane (8.75 mL; 136.5 mmoles; 11.59 g) was added dropwise over 30 min at room temperature. After 15 min., 2,3-dihydrofuran (2.5 g; 1.000 equiv; 35.67 mmoles; 2.70 mL) dissolved in dichloromethane (17.5 mL; 273.0 mmoles; 23.19 g) was added over 30 min. at room temperature. After a 3 hours stirring period, isopropyl alcohol (10 equiv; 356.7 mmoles; 27.26 mL; 21.44 g) was added dropwise. After 3 hours, the mixture of potassium carbonate (1.75 g; 12.66 mmoles) and diethanolamine (9.5 g; 90.6 mmoles) dissolved in water (175 mL; 9.72 moles; 175 g) was added to the reaction mixture. After stirring over a weekend, the two layers were separated and the organic layer was washed with (2×100 mL) of water (200 mL; 11.10 moles; 200.0 g). The organic solvent was evaporated over reduced pressure to afford the desired product (7.0 g; GC: 96 area %).
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
1.96 mL
Type
catalyst
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
5.28 mL
Type
catalyst
Reaction Step Four
Name
ethyl glyoxalate
Quantity
3.55 mL
Type
reactant
Reaction Step Five
Quantity
8.75 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.7 mL
Type
reactant
Reaction Step Six
Quantity
17.5 mL
Type
reactant
Reaction Step Six
Quantity
27.26 mL
Type
reactant
Reaction Step Seven
Quantity
1.75 g
Type
reactant
Reaction Step Eight
Quantity
9.5 g
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

In a 1 L round button flask, titanium tetrachloride (17.83 mmoles; 1.96 mL; 3.38 g) was dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) at room temperature. Then titanium tetra(isopropoxide) (17.83 mmoles; 5.28 mL; 5.07 g) dissolved in dichloromethane (70 mL; 1.092 moles; 92.75 g) was added dropwise at room temperature. After a 1 hour stirring period, ethyl glyoxalate (1.1 equiv; 39.24 mmoles; 3.55 mL; 4.0 g) free of toluene, dissolved in dichloromethane (8.75 mL; 136.5 mmoles; 11.59 g) was added dropwise over 30 min at room temperature. After 15 min., 2,3-dihydrofuran (2.5 g; 1.000 equiv; 35.67 mmoles; 2.70 mL) dissolved dichloromethane (17.5 mL; 273.0 mmoles; 23.19 g) was added over 30 min. at room temperature. After a 3 hours stirring period, isopropyl alcohol (10 equiv; 356.7 mmoles; 27.26 mL; 21.44 g) was added dropwise. After 3 hours, the mixture of potassium carbonate (1.75 g; 12.66 mmoles) and Rochelle salt (17.5 g; 83.25 mmoles) dissolved in water (175 mL; 9.72 moles; 175 g) was added to the reaction mixture. After stirring over weekend, the two layers were separated and the organic layer was washed with (2×100 mL) of water (200 mL; 11.10 moles; 200.0 g). The organic solvent was evaporated over reduced pressure to afford the desired product (7.48 g; GC: 92 area %).
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
1.96 mL
Type
catalyst
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
5.28 mL
Type
catalyst
Reaction Step Four
Name
ethyl glyoxalate
Quantity
3.55 mL
Type
reactant
Reaction Step Five
Quantity
8.75 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.7 mL
Type
reactant
Reaction Step Six
Quantity
17.5 mL
Type
reactant
Reaction Step Six
Quantity
27.26 mL
Type
reactant
Reaction Step Seven
Quantity
1.75 g
Type
reactant
Reaction Step Eight
Quantity
17.5 g
Type
reactant
Reaction Step Eight

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